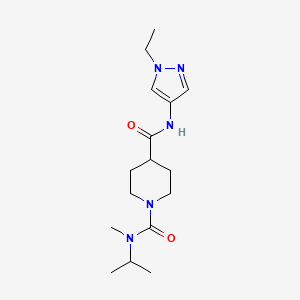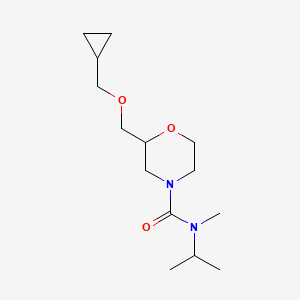![molecular formula C14H21N3OS B7634425 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide, also known as MT-2, is a synthetic peptide that stimulates melanin production in the body. It is commonly used in scientific research to study the effects of melanin on the body and its potential applications in medicine.
Mecanismo De Acción
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide works by stimulating the production of melanin in the body. Melanin is the pigment responsible for skin color and is produced by melanocytes in the skin. This compound binds to melanocortin receptors in the body, which activates a signaling pathway that leads to increased melanin production.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects on the body. It has been shown to increase melanin production, leading to skin tanning. It also has appetite suppression effects, which can lead to weight loss. Additionally, it has been shown to increase libido in both men and women.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a range of physiological effects, which makes it useful for studying the effects of melanin on the body. However, there are also some limitations to its use. It can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research into 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide. One area of interest is its potential use in treating skin disorders such as vitiligo. It may also have potential applications in treating obesity and erectile dysfunction. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Conclusion
In conclusion, this compound is a synthetic peptide that stimulates melanin production in the body. It has a range of physiological effects and has been extensively studied for its potential applications in medicine. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential applications and side effects.
Métodos De Síntesis
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide is synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification to obtain the final product. The synthesis of this compound is relatively simple and can be completed in a few steps.
Aplicaciones Científicas De Investigación
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide has been extensively studied for its potential applications in medicine. It has been shown to have a range of physiological effects, including appetite suppression, increased libido, and skin tanning. It has also been studied for its potential use in treating obesity, erectile dysfunction, and skin disorders such as vitiligo.
Propiedades
IUPAC Name |
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-11-7-13(9-15-8-11)10-16-14(18)17-4-6-19-5-3-12(17)2/h7-9,12H,3-6,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYLSTREBWNZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSCCN1C(=O)NCC2=CN=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)

![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)


![N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide](/img/structure/B7634381.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7634403.png)

![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7634440.png)